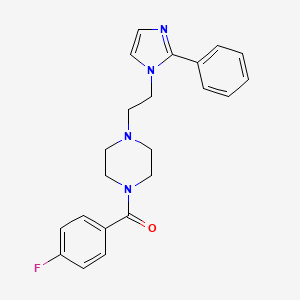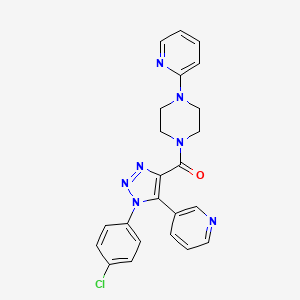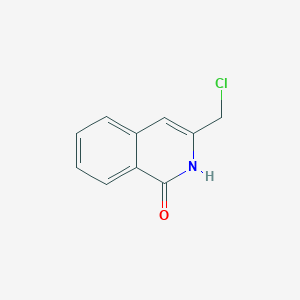
3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring, with a ketone group at the 1-position. The chloromethyl group at the 3-position adds unique reactivity to this compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one typically involves the chloromethylation of isoquinolinone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to introduce the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
3-(Chloromethyl)-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
科学研究应用
3-(Chloromethyl)-2H-isoquinolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
相似化合物的比较
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the isoquinolinone core.
3-(Chloromethyl)pyridine: Contains a pyridine ring instead of the isoquinolinone structure.
Uniqueness
3-(Chloromethyl)-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which provides distinct reactivity and biological activity compared to other chloromethylated compounds. Its ability to form various derivatives through substitution reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-(chloromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCNJSAEZTKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
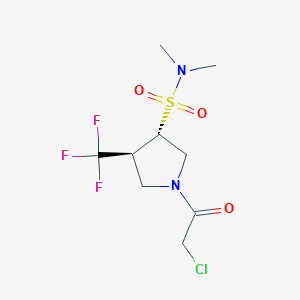
![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)
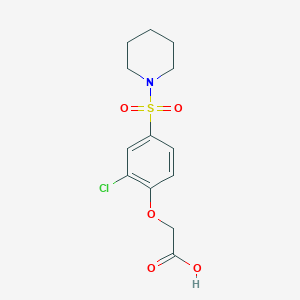
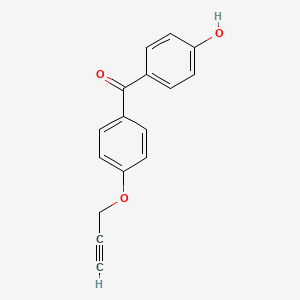
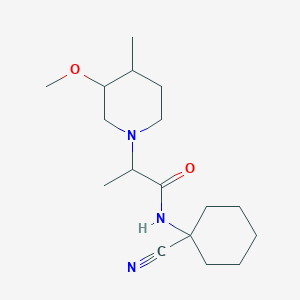
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2695906.png)
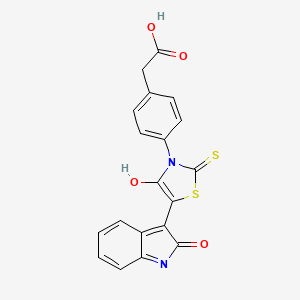
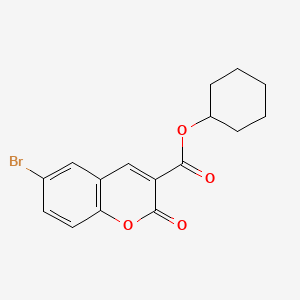
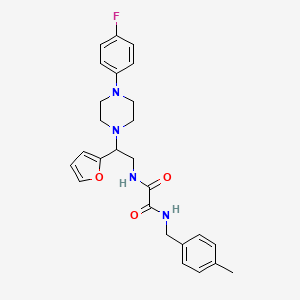
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2695917.png)
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
